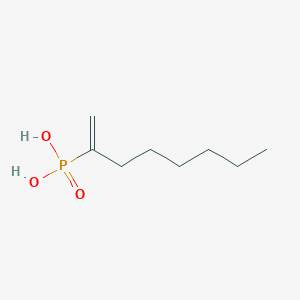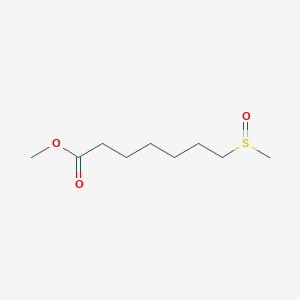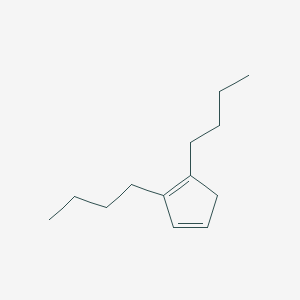
1,2-Dibutylcyclopenta-1,3-diene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Dibutylcyclopenta-1,3-diene is an organic compound belonging to the class of cyclopentadienes Cyclopentadienes are known for their conjugated diene systems, which make them highly reactive and useful in various chemical reactions
準備方法
Synthetic Routes and Reaction Conditions
1,2-Dibutylcyclopenta-1,3-diene can be synthesized through several methods. One common approach involves the alkylation of cyclopentadiene with butyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction typically proceeds under reflux conditions in an inert atmosphere to prevent oxidation .
Another method involves the use of transition metal-catalyzed cross-coupling reactions. For instance, the palladium-catalyzed coupling of cyclopentadiene with butylboronic acid derivatives can yield this compound under mild conditions .
Industrial Production Methods
Industrial production of this compound often involves the large-scale alkylation of cyclopentadiene using butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This method is favored due to its high yield and scalability .
化学反応の分析
Types of Reactions
1,2-Dibutylcyclopenta-1,3-diene undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions, such as halogenation with bromine or chlorination, can occur at the double bonds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Bromine or chlorine in an inert solvent like carbon tetrachloride.
Major Products
Oxidation: Diketones or carboxylic acids.
Reduction: Saturated cyclopentane derivatives.
Substitution: Halogenated cyclopentadienes.
科学的研究の応用
1,2-Dibutylcyclopenta-1,3-diene has several applications in scientific research:
作用機序
The mechanism of action of 1,2-dibutylcyclopenta-1,3-diene involves its ability to participate in various chemical reactions due to its conjugated diene system. The compound can act as a dienophile in Diels-Alder reactions, forming cyclohexene derivatives. It can also undergo electrophilic addition reactions, where the double bonds react with electrophiles to form substituted products .
類似化合物との比較
Similar Compounds
1,2-Dimethylcyclopenta-1,3-diene: Similar in structure but with methyl groups instead of butyl groups.
1,2-Diphenylcyclopenta-1,3-diene: Contains phenyl groups, leading to different reactivity and applications.
Cyclopenta-1,3-diene: The parent compound without any substituents.
Uniqueness
1,2-Dibutylcyclopenta-1,3-diene is unique due to the presence of butyl groups, which enhance its solubility in organic solvents and modify its reactivity compared to its methyl or phenyl analogs. This makes it particularly useful in specific catalytic and synthetic applications .
特性
CAS番号 |
90317-57-0 |
|---|---|
分子式 |
C13H22 |
分子量 |
178.31 g/mol |
IUPAC名 |
1,2-dibutylcyclopenta-1,3-diene |
InChI |
InChI=1S/C13H22/c1-3-5-8-12-10-7-11-13(12)9-6-4-2/h7,10H,3-6,8-9,11H2,1-2H3 |
InChIキー |
IVZJCZIDQCRQDF-UHFFFAOYSA-N |
正規SMILES |
CCCCC1=C(C=CC1)CCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


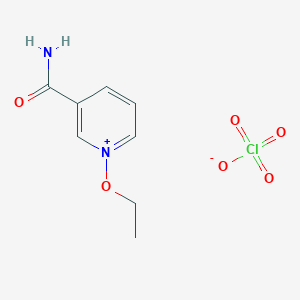
![(6Z)-6-[(4-Chlorophenyl)imino]-7-undecyl-1,3-benzoxazole-2,5(3H,6H)-dione](/img/structure/B14354582.png)

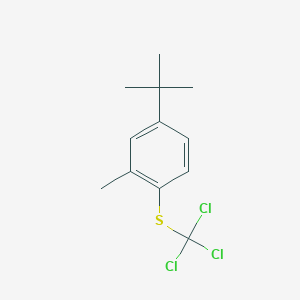
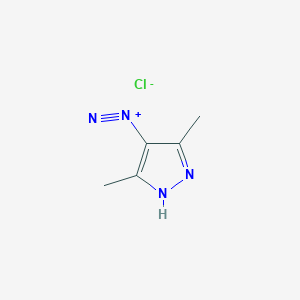
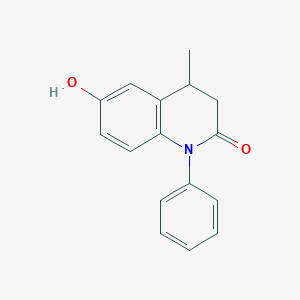
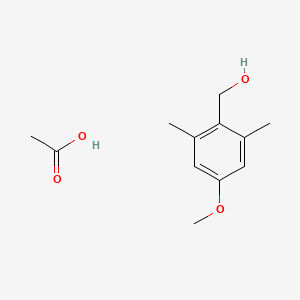
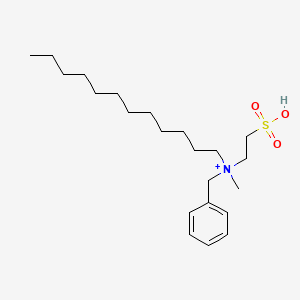
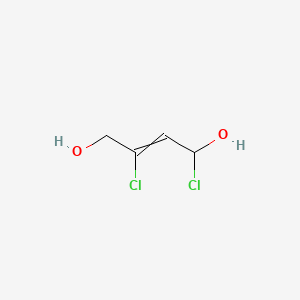
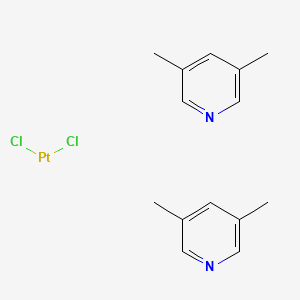
![1-{4-[2-(4-Methylpiperazin-1-yl)ethoxy]phenyl}propan-2-one](/img/structure/B14354633.png)

